1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with 1,3-benzodioxole-5-carbaldehyde, followed by acetylation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Scientific Research Applications
1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing, although it is not yet approved for clinical use.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidine: This compound shares a similar structure but lacks the amine group, resulting in different chemical properties and reactivity.
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol:
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(18)17-6-4-13(5-7-17)16-9-12-2-3-14-15(8-12)20-10-19-14/h2-3,8,13,16H,4-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSCZSOCTFEOSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.